molecular formula C10H13NOS B7451987 N-Methyl-2-(phenylsulfanyl)propanamide

N-Methyl-2-(phenylsulfanyl)propanamide

Cat. No.: B7451987
M. Wt: 195.28 g/mol
InChI Key: RFMXVPVDCMTWMZ-UHFFFAOYSA-N
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Description

N-Methyl-2-(phenylsulfanyl)propanamide is a sulfur-containing propanamide derivative characterized by a methyl group attached to the amide nitrogen and a phenylsulfanyl (thioether) moiety at the second carbon of the propanamide backbone.

Properties

IUPAC Name

N-methyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(10(12)11-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMXVPVDCMTWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(phenylsulfanyl)propanamide typically involves the reaction of N-methylpropanamide with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where N-methylpropanamide reacts with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-2-(phenylsulfanyl)propanamide and related propanamide derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Findings
This compound - Methyl group on amide nitrogen
- Phenylsulfanyl group at C2
~255.3 (estimated) High lipophilicity; potential thioether-mediated bioactivity Hypothesized agrochemical/pharmacological use (inferred from analogs)
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide - Chlorophenyl group
- Triazinoindole-thioether substituent
453.9 (calculated) Enhanced π-π stacking due to aromatic systems Hit compound in protein-targeted drug discovery
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide - Nitrophenyl group
- Sulfonamide instead of sulfanyl
Not reported Higher polarity due to sulfonamide; distinct melting point (new phase formation) Used in hybrid material synthesis with citrate-capped LCMO
N-(2-Methylphenylsulfonyl)-2,2-dimethylpropanamide - Methylphenylsulfonyl group
- Dimethyl propanamide
269.3 (reported) Polymorphism due to hydrogen-bonding motifs Structural studies on sulfonamide derivatives
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methyl-2-(methylsulfonyl)propanamide - Chloropyrazolyl group
- Methylsulfonyl substituent
343.3 (reported) Bioactive sulfonyl group; confirmed via NMR and IR Insecticidal activity (Comparative Example 1)
N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide - Chloro-methylphenyl group
- Phenylsulfanyl
305.8 (reported) Structural similarity to target compound; increased steric bulk Supplier-listed compound (no explicit bioactivity)

Key Research Findings and Comparative Analysis

Structural Impact on Physical Properties

  • Thioether vs. Sulfonamide/Sulfonyl Groups : The phenylsulfanyl group in the target compound confers moderate lipophilicity compared to sulfonamides (e.g., ) or sulfonyl derivatives (e.g., ), which exhibit higher polarity and hydrogen-bonding capacity. This difference influences solubility and crystallization behavior.
  • Aromatic Substitution: Chlorophenyl or nitrophenyl substituents (e.g., ) enhance π-π interactions and thermal stability, whereas pyridinyl or triazinoindole moieties (e.g., ) introduce heterocyclic bioactivity.

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